Nitazoxanide Impurity 2 Nitazoxanide Impurity 2
Brand Name: Vulcanchem
CAS No.: 952686-58-7
VCID: VC8160431
InChI: InChI=1S/C19H13N3O7S/c1-11(23)28-15-9-5-3-7-13(15)18(25)29-14-8-4-2-6-12(14)17(24)21-19-20-10-16(30-19)22(26)27/h2-10H,1H3,(H,20,21,24)
SMILES: CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Molecular Formula: C19H13N3O7S
Molecular Weight: 427.4 g/mol

Nitazoxanide Impurity 2

CAS No.: 952686-58-7

Cat. No.: VC8160431

Molecular Formula: C19H13N3O7S

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Nitazoxanide Impurity 2 - 952686-58-7

Specification

CAS No. 952686-58-7
Molecular Formula C19H13N3O7S
Molecular Weight 427.4 g/mol
IUPAC Name [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate
Standard InChI InChI=1S/C19H13N3O7S/c1-11(23)28-15-9-5-3-7-13(15)18(25)29-14-8-4-2-6-12(14)17(24)21-19-20-10-16(30-19)22(26)27/h2-10H,1H3,(H,20,21,24)
Standard InChI Key GNTFKOYJBMIACP-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Nitazoxanide Impurity 2 is a derivative of Nitazoxanide, featuring a benzamide core modified with acetyloxy and nitrothiazolyl substituents. The compound’s IUPAC name, 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate, delineates its functional groups:

  • A 5-nitrothiazole ring linked via an amide bond.

  • A 2-acetoxybenzoate ester group .

The structural depiction (Figure 1) highlights the spatial arrangement critical for its interactions in chromatographic analyses .

Table 1: Key Identifiers of Nitazoxanide Impurity 2

PropertyValueSource
CAS Number952686-58-7
Molecular FormulaC₁₉H₁₃N₃O₇S
Molecular Weight427.4 g/mol
Synonyms2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate

Spectral and Physicochemical Properties

Infrared (IR) spectroscopy reveals characteristic peaks for carbonyl groups (C=O) at 1771 cm⁻¹ (ester) and 1617 cm⁻¹ (amide), confirming its functional groups . Mass spectrometry (MS) data show a parent ion at m/z 427, aligning with its molecular weight . The compound’s solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) facilitates its use in analytical applications .

Synthesis and Formation Pathways

Origin in Nitazoxanide Synthesis

Nitazoxanide Impurity 2 arises during the synthesis of Nitazoxanide, particularly during esterification and amidation steps. A 2020 study optimized Nitazoxanide production using acetylsalicylic acid and 2-amino-5-nitrothiazole, yielding a final product with 99.83% purity and impurities at 0.09–0.08% . The impurity forms via incomplete acetylation or side reactions involving residual intermediates .

Reaction Pathway:

  • Acylation: Acetylsalicylic acid reacts with thionyl chloride to form acetylsalicylic chloride.

  • Amidation: Interaction with 2-amino-5-nitrothiazole produces Nitazoxanide.

  • Impurity Formation: Residual acetylsalicylic chloride esterifies with hydroxyl groups, yielding Impurity 2 .

Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method uses a Cosmosil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol and 0.05% orthophosphoric acid (70:30 v/v) at 340 nm. Nitazoxanide Impurity 2 elutes at 4.333 min with linearity (10–50 µg/mL; = 0.9976) . Limits of detection (LOD) and quantification (LOQ) are 0.4258 µg/mL and 1.289 µg/mL, respectively .

Spectrophotometric and Chemometric Methods

  • Derivative Spectrophotometry: First-derivative ratio spectra at 364.4 nm enable quantification in presence of degradation products .

  • Chemometrics: Principal component regression (PCR) and partial least squares (PLS) models analyze UV spectra (260–360 nm), resolving spectral overlaps between Nitazoxanide and its impurities .

Table 2: Analytical Performance of Key Methods

MethodLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)%RSD (Precision)
RP-HPLC 10–500.431.29<2.0
Derivative 5–500.120.361.5
PLS 10–500.250.751.8

Thin-Layer Chromatography (TLC)

A silica gel 60F₂₅₄ plate with chloroform-methanol-ammonia-glacial acetic acid (95:5:1:1 v/v) separates Nitazoxanide from Impurity 2 at Rf 0.62 and 0.78, respectively . Densitometric quantification at 254 nm ensures specificity .

SupplierPurity (%)PackagingPrice (USD/mg)
Axios Research ≥99.010 mg vial85.00
Clearsynth ≥98.025 mg vial72.50
TLC Standards ≥95.05 mg vial120.00

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